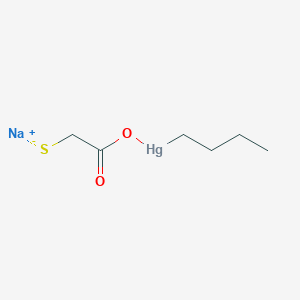
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium is a complex organomercury compound It is characterized by the presence of a mercaptoacetate ligand, which coordinates to the mercury atom through both sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium typically involves the reaction of butyl mercaptoacetate with a mercury salt, such as mercuric chloride, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The mercaptoacetate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using various nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury.
Aplicaciones Científicas De Investigación
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of mercury poisoning, is ongoing.
Industry: It is used in the production of certain materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercaptoacetate ligand facilitates the binding of the mercury atom to these targets, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and is the basis for both its toxic and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Mercurate(1-), methyl(mercaptoacetato(2-)-O,S-), sodium
- Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S-), sodium
- Mercurate(1-), propyl(mercaptoacetato(2-)-O,S-), sodium
Uniqueness
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium is unique due to its specific butyl group, which can influence its solubility, reactivity, and interaction with biological molecules compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it particularly useful in certain applications where these properties are advantageous.
Propiedades
Número CAS |
64048-05-1 |
|---|---|
Fórmula molecular |
C6H11HgNaO2S |
Peso molecular |
370.80 g/mol |
Nombre IUPAC |
sodium;butyl-(2-sulfidoacetyl)oxymercury |
InChI |
InChI=1S/C4H9.C2H4O2S.Hg.Na/c1-3-4-2;3-2(4)1-5;;/h1,3-4H2,2H3;5H,1H2,(H,3,4);;/q;;2*+1/p-2 |
Clave InChI |
XVAOJFFCAQNGJF-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Hg]OC(=O)C[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


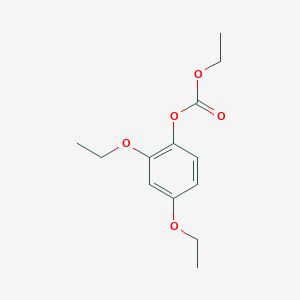
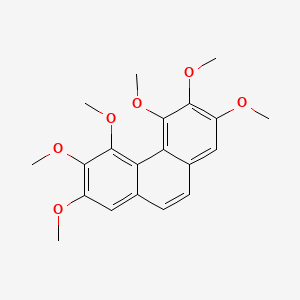
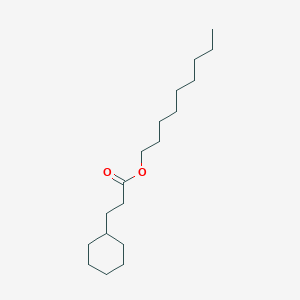
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)
![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
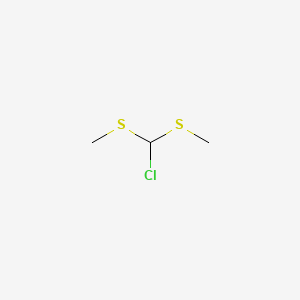
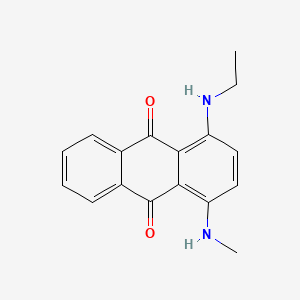
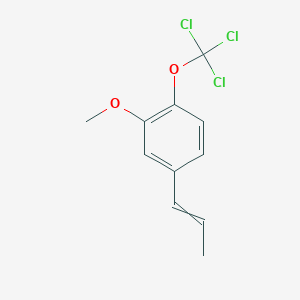
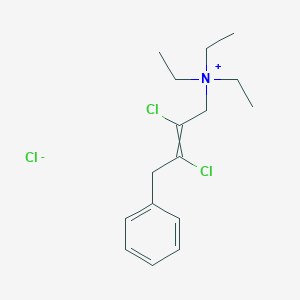

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)

